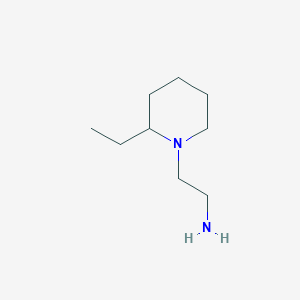

2-(2-Ethyl-piperidin-1-yl)-ethylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

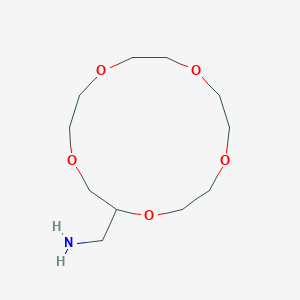

2-(2-Ethyl-piperidin-1-yl)-ethylamine is a chemical compound related to piperidine, an organic compound that is a six-membered ring with one nitrogen atom. Piperidine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds due to their unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in various studies. For instance, a high-yield preparation of tetradentate NNNS Schiff bases derived from 2-(piperidin-4-yl)ethanamine was reported, which involved a dehydration reaction with corresponding aldehydes . Another study described the synthesis of a piperidine derivative by a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine . These methods demonstrate the versatility of piperidine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often elucidated using various spectroscopic techniques. In one study, the structure of Schiff bases derived from piperidine was deduced using NMR, FTIR, UV-Vis, MS, and other physical measurements . Another research reported the crystal and molecular structure of a piperidine derivative, highlighting the importance of hydrogen bonding and C-H...π interactions in stabilizing the compound .

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions. The stability of a piperidine-based protecting group (PIP) was evaluated under ortho-lithiation conditions and refluxing with concentrated hydrobromic acid . Deprotection of the PIP group was achieved through oxidation to N-oxides followed by Cope elimination or by mild Lewis acids . These findings indicate that piperidine derivatives can be manipulated under various conditions to achieve desired chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are crucial for their application in different fields. Schiff bases with a piperidine moiety exhibited good antioxidant activity and showed promising activity as pancreatic lipase inhibitors . The crystal structure of a piperidine derivative revealed that the molecules form dimers in the crystal lattice, which are held together by C-H...π and C-H...O interactions . These interactions are significant as they can influence the physical properties and reactivity of the compound.

科学的研究の応用

1. Coordination Chemistry

- Study 1: Wang, Chenyi, Ke, A., and Wu, Xiang (2010) explored the coordination chemistry of 2-(piperidin-1-yl)ethylamine with zinc. They synthesized a mononuclear compound where the zinc atom is four-coordinated by two nitrogen atoms from the chelating ligand and two from thiocyanate ligands, forming a distorted tetrahedral geometry. This study contributes to the understanding of metal-ligand interactions in coordination complexes (Wang, Chenyi, Ke, A., & Wu, Xiang, 2010).

2. Corrosion Inhibition

- Study 2: Das, Mriganka et al. (2017) investigated the use of 2-(piperidin-1-yl)-ethylamine derivatives in synthesizing cadmium(II) Schiff base complexes. These complexes displayed corrosion inhibition properties on mild steel, suggesting potential applications in materials science and engineering (Das, Mriganka et al., 2017).

3. Synthesis and Biological Properties

- Study 3: Shafi, S., Rajesh, R., and Senthilkumar, S. (2021) explored the synthesis of new piperidine substituted benzothiazole derivatives. These compounds showed promising antibacterial and antifungal activities, indicating potential in pharmaceutical research (Shafi, S., Rajesh, R., & Senthilkumar, S., 2021).

4. Anticancer Agents

- Study 4: Dimmock, J. et al. (1998) synthesized a series of compounds including 1-ethyl-4-piperidinol derivatives that displayed significant cytotoxicity toward various cancer cells. This research adds valuable insights into the development of new anticancer agents (Dimmock, J. et al., 1998).

5. Synthesis of Indolizidines

- Study 5: Baumann, D. et al. (2008) worked on the synthesis of polyhydroxylated indolizidines, using 2-(piperidin-1-yl)ethylamine in key steps. These compounds were evaluated as glycosidase inhibitors, highlighting their potential in medicinal chemistry (Baumann, D. et al., 2008).

6. Synthesis of Piperidine Derivatives

- Study 6: Lau, J. et al. (2002) described a large-scale synthesis of protected 2-substituted 4-oxo-piperidine derivatives. This work is important for the development of pharmaceuticals and complex organic molecules (Lau, J. et al., 2002).

特性

IUPAC Name |

2-(2-ethylpiperidin-1-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-2-9-5-3-4-7-11(9)8-6-10/h9H,2-8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKORAGHXVCPPSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423661 |

Source

|

| Record name | 2-(2-Ethyl-piperidin-1-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethyl-piperidin-1-yl)-ethylamine | |

CAS RN |

22014-04-6 |

Source

|

| Record name | 2-(2-Ethyl-piperidin-1-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-ethylpiperidin-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)

![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)

![5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276249.png)

![4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine](/img/structure/B1276259.png)